molecular formula C22H22N4O5S2 B2500062 4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 307337-73-1

4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No. B2500062
CAS RN: 307337-73-1
M. Wt: 486.56
InChI Key: VYDQVZHSTBAXKP-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, also known as ANIT-791, is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific fields, including medicinal chemistry and pharmacology.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, as a complex organic compound, is likely to be involved in various synthetic methodologies and chemical transformations. The literature reveals extensive work on the synthesis and transformation of similar structured compounds, particularly focusing on the synthesis of 4-phosphorylated derivatives of 1,3-azoles, their chemical, and biological properties. The synthesis of these derivatives often employs metallic derivatives of azoles and phosphorus halides, highlighting their potential in creating biologically active compounds with diverse properties such as insectoacaricidal, anti-blastic, and neurodegenerative activities (Abdurakhmanova et al., 2018).

Pharmacological Applications

The compound's structure, sharing similarity with azole derivatives, is noteworthy for its potential pharmacological applications. Azole derivatives, including imidazole and benzimidazole, are known for their extensive range of activities, efficacy, and good tolerability. They are recognized for their antimicrobial properties and have been the subject of numerous studies to explore their structure-activity relationships and their use in the synthesis of novel compounds with desired biological activities. This highlights the potential for 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide to be involved in the development of new therapeutic agents (Emami et al., 2022).

Role in Central Nervous System (CNS) Acting Drugs

Compounds with structures similar to 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide have been discussed for their conversion into more potent central nervous system acting drugs. The literature indicates that azole groups like benzimidazole, imidazothiazole, and imidazole have been used in the treatment of CNS diseases, with the potential for modification to create more potent CNS drugs. This suggests the possibility of the compound to be part of research aiming at the development of novel CNS therapeutic agents (Saganuwan, 2020).

Advanced Oxidation Processes

While not directly linked to the compound, related research on advanced oxidation processes (AOPs) for treating certain compounds in aqueous mediums reflects the compound's potential involvement in environmental and pharmacological studies. This highlights the importance of understanding the degradation pathways, by-products, and biotoxicity of similar complex compounds, which could be crucial for evaluating the environmental impact and therapeutic potential of 4-(Azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide (Qutob et al., 2022).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S2/c27-21(24-22-23-20(15-32-22)16-5-9-18(10-6-16)26(28)29)17-7-11-19(12-8-17)33(30,31)25-13-3-1-2-4-14-25/h5-12,15H,1-4,13-14H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDQVZHSTBAXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

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